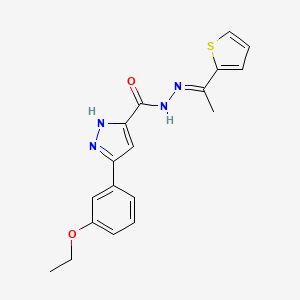

3-(3-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an ethoxyphenyl halide under basic conditions.

Formation of the thiophene moiety: The final step involves the reaction of the intermediate with a thiophene aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and strong bases or acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide depends on its application:

Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Methoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

- 3-(3-Chlorophenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Biologische Aktivität

3-(3-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest due to its potential pharmacological properties. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2S, with a molecular weight of 346.43 g/mol. The structure features a pyrazole ring, an ethoxyphenyl group, and a thiophene moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key cancer-related pathways:

- Inhibition of Kinases : Many pyrazoles act as inhibitors of kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression .

- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be inferred from studies on related pyrazole derivatives:

- Carrageenan-Induced Edema : Several derivatives have been evaluated using the carrageenan-induced rat paw edema model, showing significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .

- Mechanism of Action : These compounds may inhibit inflammatory mediators such as prostaglandins and cytokines, contributing to their therapeutic effects.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is well-documented:

- Broad-Spectrum Activity : Compounds similar to this compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus as well as antifungal activity against Aspergillus niger .

- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values that indicate effective concentrations for inhibiting microbial growth, highlighting the potential for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

| Structural Feature | Biological Activity |

|---|---|

| Ethoxy group | Enhances lipophilicity and bioavailability |

| Thiophene moiety | Contributes to antitumor and anti-inflammatory properties |

| Pyrazole ring | Central to the mechanism of action across various biological activities |

Case Studies

Several case studies illustrate the biological activities of related compounds:

- Study on Antitumor Effects : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines, revealing that modifications in the side chains significantly affected cytotoxicity levels .

- Anti-inflammatory Efficacy : In a controlled study, a derivative showed a reduction in paw edema by 75% after administration, indicating strong anti-inflammatory properties comparable to existing treatments .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties against multiple strains, demonstrating effectiveness at low concentrations (e.g., MIC values below 50 µg/mL) .

Eigenschaften

CAS-Nummer |

303107-66-6 |

|---|---|

Molekularformel |

C18H18N4O2S |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

3-(3-ethoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H18N4O2S/c1-3-24-14-7-4-6-13(10-14)15-11-16(21-20-15)18(23)22-19-12(2)17-8-5-9-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+ |

InChI-Schlüssel |

KJSHGMAZKFHQKS-XDHOZWIPSA-N |

Isomerische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CS3 |

Kanonische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.